molecular formula C5H12OS B12753267 (2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol CAS No. 669070-06-8

(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol

Cat. No.: B12753267
CAS No.: 669070-06-8
M. Wt: 120.22 g/mol
InChI Key: RFMHFOPFUZZBAD-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol is a chiral alcohol with a unique structure characterized by the presence of a sulfanyl group and a methyl group on a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of (2S,3R)-2-Methyl-3-sulfanyl-butan-2-one using a chiral borane reagent can yield the desired alcohol with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the sulfanyl group.

Major Products

The major products formed from these reactions include the corresponding ketones, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. Additionally, the chiral nature of the compound allows it to interact selectively with chiral targets, enhancing its specificity and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Methylglutamate
  • (2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate
  • (2S,3R)-Threonine

Uniqueness

(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol is unique due to the presence of both a sulfanyl group and a chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and selectivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

669070-06-8

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

(2S,3R)-2-methyl-3-sulfanylbutan-1-ol

InChI

InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5+/m0/s1

InChI Key

RFMHFOPFUZZBAD-CRCLSJGQSA-N

Isomeric SMILES

C[C@@H](CO)[C@@H](C)S

Canonical SMILES

CC(CO)C(C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.